MSC2530818 -

MSC2530818

Catalog Number: EVT-275612
CAS Number:
Molecular Formula: C18H17ClN4O
Molecular Weight: 340.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

MSC2530818 is a synthetically derived small molecule that acts as a highly selective inhibitor of the cyclin-dependent kinases CDK8 and CDK19. [, ] These kinases are part of the kinase module of the Mediator complex, a large multiprotein complex that regulates transcription by RNA polymerase II. [, ] The compound has shown promise as a valuable tool for investigating the roles of CDK8 and CDK19 in various biological processes and disease models, particularly in the context of cancer. [, , , ]

Future Directions
  • Further investigation of the potential off-target effects of MSC2530818 is crucial, particularly considering reports of toxicity at high doses. [] Detailed kinome profiling and assessment of potential off-target activities would be essential to guide further development and ensure safety. []

CCT251921

Compound Description: CCT251921 is a potent, selective, and orally bioavailable small molecule inhibitor of cyclin-dependent kinases CDK8 and CDK19. [] It exhibits antiproliferative activity in human tumor xenograft animal models of colorectal cancer and acute myeloid leukemia. [] CCT251921 was identified through structure-based design to optimize pharmacokinetic and pharmaceutical properties for preclinical development. []

JH-XVI-178

Compound Description: JH-XVI-178 represents a highly potent and selective pyrazolopyridine inhibitor of CDK8/19, designed through a hybridization approach using structural elements from both CCT251921 and MSC2530818. [] This compound addresses the metabolic liability observed with initial analogs by incorporating a chlorine atom at the C-3 position of the pyrazolopyridine hinge binder, leading to improved metabolic stability. []

Relevance: JH-XVI-178 showcases the successful utilization of both CCT251921 and MSC2530818 as starting points for developing next-generation CDK8/19 inhibitors with enhanced pharmacological properties, including improved potency, selectivity, and pharmacokinetic profiles. [] The development of JH-XVI-178 highlights the ongoing research efforts to optimize the therapeutic potential of CDK8/19 inhibition by refining the chemical structures of existing inhibitors like MSC2530818.

Cortistatin A

Compound Description: Cortistatin A is a naturally occurring steroidal alkaloid known to inhibit CDK8/19. [] It exhibits potent anti-angiogenic and anti-tumor activities in various cancer models.

Relevance: Cortistatin A represents one of the early examples of CDK8/19 inhibitors, alongside Sel120. [] While structurally distinct from MSC2530818, Cortistatin A highlights the therapeutic potential of targeting CDK8/19 for cancer treatment, which led to the development of synthetic inhibitors like MSC2530818 with improved drug-like properties.

Sel120

Compound Description: Sel120 is a small molecule inhibitor of CDK8/19. [] It has been investigated for its potential therapeutic applications in cancer and inflammatory diseases.

Relevance: Similar to Cortistatin A, Sel120 serves as an early example of a CDK8/19 inhibitor that helped establish the therapeutic potential of targeting these kinases. [] The identification and development of early inhibitors like Sel120 paved the way for the subsequent discovery and optimization of more potent and selective CDK8/19 inhibitors like MSC2530818.

16-Didehydro-Cortistatin A (dCA)

Compound Description: 16-Didehydro-Cortistatin A (dCA) is a synthetic derivative of Cortistatin A with improved stability and enhanced ability to inhibit CDK8/19. [] This compound demonstrates sustained inhibition of CDK8/19-dependent gene expression. []

Relevance: dCA, along with 15w and Senexin B, was utilized alongside MSC2530818 and CCT251921 to investigate the potential link between CDK8/19 inhibition and systemic toxicity. [] The study highlighted that while dCA effectively inhibited CDK8/19, it did not exhibit the same toxicity profile as MSC2530818 and CCT251921, suggesting that the observed toxicity might be due to off-target effects rather than on-target CDK8/19 inhibition. []

15w

Compound Description: 15w is a small molecule CDK8/19 inhibitor. [] It exhibits potent inhibition of CDK8 and CDK19 at low nanomolar concentrations. []

Relevance: Similar to dCA, 15w was used in comparative studies with MSC2530818 and CCT251921 to investigate the relationship between CDK8/19 inhibition and toxicity. [] The findings suggested that the toxicity observed with MSC2530818 and CCT251921 might be attributed to off-target effects rather than being a direct consequence of CDK8/19 inhibition. []

Senexin B

Compound Description: Senexin B is a known CDK8/19 inhibitor that exhibits moderate potency compared to other inhibitors in this class. []

Relevance: Senexin B was included in comparative studies with MSC2530818, CCT251921, and other CDK8/19 inhibitors to assess their relative potencies and potential for toxicity. [] These studies highlighted the variability in pharmacological profiles among different CDK8/19 inhibitors and emphasized the need for thorough evaluation of both on-target and off-target effects during drug development. []

Synthesis Analysis

The synthesis of MSC2530818 involves several key steps that optimize its structure for enhanced biological activity. The compound is derived from an imidazothiazole precursor through a series of chemical reactions. The synthesis typically includes:

  1. Nucleophilic Substitution: Initial intermediates are formed via nucleophilic substitution reactions, often employing potassium carbonate as a base.
  2. Reduction Reactions: Subsequent reduction processes convert nitro groups into amines or other functional groups that enhance the compound's activity.
  3. One-Pot Reactions: The final synthesis often employs one-pot methods where multiple intermediates are combined to streamline the process, improving yield and efficiency .

Technical details regarding reaction conditions such as temperature, solvent choice, and reaction time are crucial for optimizing the synthesis of MSC2530818.

Molecular Structure Analysis

The molecular structure of MSC2530818 can be described by its chemical formula and specific functional groups that contribute to its activity. The compound exhibits a complex arrangement that allows it to effectively bind to cyclin-dependent kinases. Key structural features include:

  • Core Structure: The backbone consists of an imidazothiazole moiety linked to various substituents that enhance binding affinity.
  • Functional Groups: Specific substituents are strategically placed to interact with the active site of the target enzyme, facilitating strong binding through hydrogen bonds and hydrophobic interactions.

Data from crystallographic studies may provide insights into the precise orientation of MSC2530818 within the active site of cyclin-dependent kinases, revealing critical interactions that govern its inhibitory effects .

Chemical Reactions Analysis

MSC2530818 undergoes several important chemical reactions during its synthesis and when interacting with biological targets:

  1. Substitution Reactions: These reactions are essential for modifying the core structure to improve selectivity and potency.
  2. Reduction Reactions: Critical for activating certain functional groups within the molecule.
  3. Binding Interactions: When interacting with cyclin-dependent kinases, MSC2530818 forms non-covalent interactions such as hydrogen bonds and hydrophobic contacts that stabilize the inhibitor-enzyme complex.

Technical details regarding reaction mechanisms can provide insights into how modifications to MSC2530818 might enhance its efficacy or reduce off-target effects .

Mechanism of Action

The mechanism of action for MSC2530818 primarily involves its role as an inhibitor of cyclin-dependent kinases 8 and 19. By binding to these kinases, MSC2530818 disrupts their activity, leading to altered phosphorylation states of downstream targets involved in cell cycle regulation and gene expression.

  • Inhibition Process: Upon binding, MSC2530818 obstructs ATP access to the kinase active site, preventing phosphorylation events critical for cell cycle progression.
  • Biological Effects: This inhibition can result in decreased proliferation of cancer cells, making it a potential therapeutic agent in cancer treatment .

Quantitative data on inhibitory concentrations (IC50 values) indicate that MSC2530818 has a strong inhibitory effect, with reported IC50 values around 2.6 nM against cyclin-dependent kinase 8 .

Physical and Chemical Properties Analysis

MSC2530818 exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 300 g/mol.
  • Solubility: The compound is soluble in common organic solvents like dimethyl sulfoxide but may have limited solubility in water.
  • Stability: Stability under physiological conditions is crucial for its therapeutic application; studies indicate reasonable stability profiles.

These properties are essential for determining formulation strategies for drug delivery and efficacy in vivo .

Applications

MSC2530818 holds significant potential for scientific applications, particularly in cancer research:

  • Cancer Treatment: As an inhibitor of cyclin-dependent kinases 8 and 19, it may be used in therapies targeting specific cancers characterized by dysregulated kinase activity.
  • Research Tool: It serves as a valuable tool for studying the role of cyclin-dependent kinases in cellular processes and disease mechanisms.

Ongoing studies aim to further elucidate its pharmacokinetic properties and optimize its structure for enhanced efficacy and reduced toxicity in clinical applications .

Properties

Product Name

MSC2530818

IUPAC Name

[(2S)-2-(4-chlorophenyl)pyrrolidin-1-yl]-(3-methyl-2H-pyrazolo[3,4-b]pyridin-5-yl)methanone

Molecular Formula

C18H17ClN4O

Molecular Weight

340.8 g/mol

InChI

InChI=1S/C18H17ClN4O/c1-11-15-9-13(10-20-17(15)22-21-11)18(24)23-8-2-3-16(23)12-4-6-14(19)7-5-12/h4-7,9-10,16H,2-3,8H2,1H3,(H,20,21,22)/t16-/m0/s1

InChI Key

ODRITQGYYWHQGM-INIZCTEOSA-N

SMILES

CC1=C2C=C(C=NC2=NN1)C(=O)N3CCCC3C4=CC=C(C=C4)Cl

Solubility

Soluble in DMSO

Synonyms

MSC2530818; MSC-2530818; MSC 2530818.

Canonical SMILES

CC1=C2C=C(C=NC2=NN1)C(=O)N3CCCC3C4=CC=C(C=C4)Cl

Isomeric SMILES

CC1=C2C=C(C=NC2=NN1)C(=O)N3CCC[C@H]3C4=CC=C(C=C4)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.